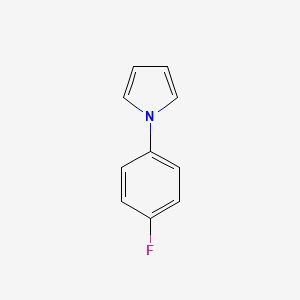

1-(4-Fluorophenyl)pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAPGGZDHAHLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352489 | |

| Record name | 1-(4-fluorophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-31-9 | |

| Record name | 1-(4-fluorophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81329-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(4-Fluorophenyl)pyrrole via the Paal-Knorr Reaction

Abstract

The pyrrole nucleus is a foundational scaffold in medicinal chemistry and materials science, present in a multitude of biologically active compounds. The Paal-Knorr synthesis, a classic reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most efficient and versatile methods for constructing substituted pyrroles.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis of 1-(4-Fluorophenyl)pyrrole, a key intermediate for various applications, using the Paal-Knorr methodology. It includes a detailed examination of the reaction mechanism, comprehensive experimental protocols for both conventional and microwave-assisted synthesis, and a summary of relevant quantitative data to guide optimization.

Introduction to the Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the reaction of a 1,4-diketone with ammonia or a primary amine to form a pyrrole.[1][3][5] The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts.[2][6] Its enduring utility stems from its simplicity, high yields, and the broad applicability of substrates, including aromatic amines with either electron-donating or electron-withdrawing groups.[7]

The synthesis of N-aryl pyrroles, such as this compound, is of significant interest due to their prevalence in pharmaceuticals and functional materials. The fluorine substituent can modulate the electronic properties and metabolic stability of the final molecule, making it a valuable structural motif in drug design.

Reaction Mechanism and Workflow

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study, with investigations confirming a pathway that proceeds through a hemiaminal intermediate.[1][3][8] The generally accepted mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.

The general laboratory workflow for this synthesis is a straightforward multi-step process involving reaction setup, execution, and product isolation.

Synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole

A representative and direct application of this methodology is the synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole from 2,5-hexanedione and 4-fluoroaniline.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous N-aryl pyrroles and serve as a robust starting point for optimization.[9][10]

Protocol 1: Conventional Heating

-

Materials:

-

4-Fluoroaniline (2.0 mmol)

-

2,5-Hexanedione (2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop, as catalyst)

-

0.5 M Hydrochloric Acid (5.0 mL, for precipitation)

-

Methanol/Water (9:1) mixture for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline, 2,5-hexanedione, and methanol.[10]

-

Add one drop of concentrated hydrochloric acid to the mixture.[10]

-

Heat the reaction mixture to reflux and maintain for 15-30 minutes, monitoring progress by Thin-Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[10]

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure 1-(4-Fluorophenyl)-2,5-dimethylpyrrole.[10]

-

Protocol 2: Microwave-Assisted Synthesis

-

Materials:

-

1,4-Diketone (e.g., 2,5-Hexanedione, 1.0 eq)

-

4-Fluoroaniline (3.0 eq)

-

Glacial Acetic Acid (as catalyst and solvent) or Iodine (catalytic amount)

-

Ethanol (as solvent, if needed)

-

-

Procedure:

-

To a microwave-safe vial, add the 1,4-diketone, 4-fluoroaniline, and catalyst (e.g., glacial acetic acid).[10]

-

Seal the vial securely and place it in the microwave reactor.[9]

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[9]

-

After the reaction, allow the vial to cool to room temperature.

-

Perform a suitable work-up, which may involve partitioning the mixture between ethyl acetate and water.

-

Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.[9]

-

Quantitative Data and Optimization

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Paal-Knorr synthesis. While data for the specific synthesis of this compound is not extensively published, data from the closely related synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole provides valuable insights into catalyst performance.

Table 1: Comparison of Catalysts for the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole *

| Catalyst | Time (min) | Yield (%) |

| ZrOCl₂·8H₂O | 5 | 97 |

| Bi(NO₃)₃·5H₂O | 600 | 95 |

| Sc(OTf)₃ | 30 | 91 |

| p-Toluenesulfonic acid | 60 | 84 |

| Zr(KPO₄)₂ | 120 | 78 |

Reaction of 2,5-hexanedione and aniline. Data adapted from Rahmatpour et al.[9] It is expected that 4-fluoroaniline would exhibit similar reactivity trends.

Microwave-assisted methods offer a significant advantage by reducing reaction times and often improving yields.

Table 2: Representative Microwave-Assisted Synthesis of Substituted Pyrroles *

| 1,4-Dicarbonyl | Amine | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| Diketones from β-keto esters | Various primary amines | Acetic Acid | 120-150 | 2-10 | 65-89 |

| 2,5-Hexanedione | Various amines | Iodine (cat.) | - | - | Excellent |

Data sourced from multiple studies to show a range of conditions.[9]

Purification and Characterization

Purification of the final product is typically achieved through standard laboratory techniques.

-

Recrystallization: Effective for obtaining high-purity crystalline solids. A solvent system like methanol/water is often suitable.

-

Flash Column Chromatography: Used for purifying non-crystalline products or for separating the desired pyrrole from impurities. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a common choice.

The structure and purity of the synthesized this compound should be confirmed by modern analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Conclusion

The Paal-Knorr reaction provides a direct, efficient, and highly versatile pathway for the synthesis of this compound and its derivatives. The reaction can be performed under various conditions, from conventional heating with acid catalysis to rapid, high-yield microwave-assisted protocols.[7][9] The availability of starting materials and the simplicity of the procedure make it an invaluable tool for researchers in drug discovery and materials science. The data and protocols presented herein offer a comprehensive guide for the successful synthesis and optimization of this important chemical intermediate.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. grokipedia.com [grokipedia.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

chemical and physical properties of 1-(4-Fluorophenyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Fluorophenyl)pyrrole, a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics, physical properties, and spectroscopic data, along with a representative experimental protocol for its synthesis.

Core Chemical and Physical Properties

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, substituted at the nitrogen atom with a 4-fluorophenyl group. The introduction of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug design.

Identifiers and Molecular Data

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | 1-(4-Fluorophenyl)-1H-pyrrole |

| CAS Number | 81329-31-9 |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Canonical SMILES | C1=CC(=CC=C1F)N2C=CC=C2 |

Physical Properties

| Property | Value (Predicted/Analogous) |

| Melting Point | Similar to 1-(4-chlorophenyl)pyrrole: 88-91 °C[1][2] |

| Boiling Point | Similar to 1-(4-chlorophenyl)pyrrole: 200-203 °C @ 12.7 kPa[] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as ethanol, diethyl ether, and benzene. |

Spectroscopic Data Profile

Detailed spectroscopic data for this compound is not fully available. The following tables present predicted data based on the known spectra of pyrrole, 1-phenylpyrrole, and the established effects of fluorine substitution on aromatic systems.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS @ 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.25 - 7.15 | Multiplet | 4H | Protons on the 4-fluorophenyl ring |

| ~ 7.05 | Triplet | 2H | α-protons (C2, C5) of the pyrrole ring |

| ~ 6.30 | Triplet | 2H | β-protons (C3, C4) of the pyrrole ring |

Note: The signals for the pyrrole protons are typically triplets due to coupling with each other. The fluorophenyl protons will exhibit a more complex splitting pattern due to both H-H and H-F coupling.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ @ 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (d, ¹JCF ≈ 245 Hz) | C4 of the fluorophenyl ring (ipso-carbon to F) |

| ~ 136 (d, ⁴JCF ≈ 3 Hz) | C1 of the fluorophenyl ring (ipso-carbon to N) |

| ~ 126 (d, ³JCF ≈ 8 Hz) | C2, C6 of the fluorophenyl ring |

| ~ 122 | C2, C5 of the pyrrole ring |

| ~ 116 (d, ²JCF ≈ 22 Hz) | C3, C5 of the fluorophenyl ring |

| ~ 110 | C3, C4 of the pyrrole ring |

Note: Carbons on the fluorophenyl ring will appear as doublets due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1600, 1510, 1450 | Aromatic C=C ring stretch |

| ~ 1220 | Aryl C-F stretch |

| ~ 1100 - 1000 | Pyrrole ring vibrations |

| ~ 830 | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS) (Predicted)

| m/z Value | Interpretation |

| 161 | [M]⁺, Molecular ion |

| 133 | [M - CO]⁺ or [M - N₂]⁺ (rearrangement) |

| 108 | Loss of fluorophenyl radical |

| 95 | Fluorophenyl cation [C₆H₄F]⁺ |

Experimental Protocols: Synthesis

The synthesis of N-aryl pyrroles is commonly achieved via the Clauson-Kaas or Paal-Knorr reactions.[4][5] The Clauson-Kaas synthesis is particularly well-suited for this target molecule, utilizing a primary aromatic amine and a protected 1,4-dicarbonyl compound.

Clauson-Kaas Synthesis of this compound

This protocol describes the reaction of 4-fluoroaniline with 2,5-dimethoxytetrahydrofuran in an acidic medium.

Reactants:

-

4-Fluoroaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid (as solvent and catalyst)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroaniline (1.0 equivalent) and glacial acetic acid.

-

Stir the mixture until the amine is fully dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.0 - 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Clauson-Kaas Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Clauson-Kaas reaction.

Caption: Workflow for the Clauson-Kaas synthesis of this compound.

References

An In-depth Technical Guide to the Structure and Aromaticity of 1-(4-Fluorophenyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and aromatic characteristics of 1-(4-fluorophenyl)pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines its structural features, the theoretical basis for its aromaticity, and a standard experimental protocol for its synthesis.

Molecular Structure and Identification

This compound is an N-substituted aromatic heterocycle. It consists of a five-membered pyrrole ring bonded via its nitrogen atom to a p-fluorinated phenyl ring. Due to steric interactions between the hydrogen atoms on the pyrrole ring (at C2 and C5) and the phenyl ring, N-arylpyrroles are generally not coplanar. The two aromatic rings are twisted relative to each other, resulting in a non-zero dihedral angle. This conformational arrangement influences the degree of electronic communication between the two ring systems.

dot

Caption: Structure of this compound.

Aromaticity

The chemical behavior of this compound is largely dictated by the aromaticity of its constituent rings.

The Pyrrole Ring: A Hückel Aromatic System

The pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from its adherence to Hückel's rule, which requires a cyclic, planar system of conjugated p-orbitals containing (4n+2) π-electrons (where n is an integer).

In pyrrole, each of the four carbon atoms contributes one electron to the π-system from its p-orbital. The nitrogen atom, which is sp² hybridized, contributes the two electrons from its lone pair, which resides in a p-orbital perpendicular to the plane of the ring. This brings the total count of delocalized π-electrons to six (n=1), fulfilling the (4n+2) requirement for aromaticity. This delocalization results in a resonance energy of approximately 88 kJ/mol, indicating significant aromatic stabilization, though less than that of benzene (152 kJ/mol).

dot

Caption: Delocalization of 6π-electrons in the pyrrole ring.

Influence of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group is attached to the pyrrole nitrogen. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated through resonance (+R effect). For substituents at the para position, the resonance effect often plays a significant role in influencing the electronic character of the phenyl ring, which in turn can modulate the electronic properties of the attached pyrrole ring. This substitution can affect the overall electron density and reactivity of the pyrrole moiety in chemical reactions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Spectroscopic data are estimated based on values for the parent pyrrole molecule and known substituent effects, as direct experimental spectra for this specific compound are not widely available in public databases.

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)-1H-pyrrole |

| CAS Number | 81329-31-9[1] |

| Molecular Formula | C₁₀H₈FN[1] |

| Molecular Weight | 161.18 g/mol [1] |

| ¹H NMR Chemical Shifts (Est.) | Pyrrole Protons: δ ≈ 6.9-7.1 ppm (t, 2H, H2/H5), δ ≈ 6.2-6.4 ppm (t, 2H, H3/H4)Phenyl Protons: δ ≈ 7.2-7.4 ppm (m, 4H) |

| ¹³C NMR Chemical Shifts (Est.) | Pyrrole Carbons: δ ≈ 122 ppm (C2/C5), δ ≈ 110 ppm (C3/C4)Phenyl Carbons: δ ≈ 161 ppm (d, ¹JCF ≈ 245 Hz, C-F), δ ≈ 136 ppm (C-N), δ ≈ 126 ppm (d, ³JCF ≈ 8 Hz, C-ortho), δ ≈ 116 ppm (d, ²JCF ≈ 23 Hz, C-meta) |

Note: NMR chemical shifts (ppm) are estimated for a CDCl₃ solvent. Actual experimental values may vary.

Experimental Protocols

The most common and direct method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Paal-Knorr Synthesis of this compound

This protocol describes the synthesis from 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and 4-fluoroaniline.

Materials and Reagents:

-

2,5-Dimethoxytetrahydrofuran

-

4-Fluoroaniline

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and 4-fluoroaniline (1.0 eq).

-

Solvent Addition: Add a solvent mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio). The volume should be sufficient to dissolve the reactants upon gentle warming.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the bulk of the ethanol and acetic acid under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally, brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate on a rotary evaporator to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: Experimental workflow for Paal-Knorr synthesis.

References

The Intricacies of Electrophilic Substitution in N-Arylpyrroles: A Technical Guide for Researchers

Introduction: N-arylpyrroles are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their rich electronic nature makes them highly susceptible to electrophilic substitution, a key synthetic tool for their functionalization. However, the reactivity and regioselectivity of these reactions are subtly influenced by the interplay of electronic and steric factors arising from both the pyrrole ring and the N-aryl substituent. This technical guide provides an in-depth exploration of the electrophilic substitution reactivity of N-arylpyrroles, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic design and execution of synthetic routes towards novel and valuable N-arylpyrrole derivatives.

Core Principles: Reactivity and Regioselectivity

The pyrrole ring is inherently electron-rich and thus highly activated towards electrophilic attack compared to benzene. The nitrogen lone pair participates in the aromatic sextet, increasing the electron density at the carbon atoms. Electrophilic attack predominantly occurs at the C2 (α) and C5 (α') positions due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion) compared to attack at the C3 (β) or C4 (β') positions.

The N-aryl substituent introduces an additional layer of complexity. Its electronic nature—whether electron-donating or electron-withdrawing—modulates the overall nucleophilicity of the pyrrole ring and can influence the regioselectivity of the substitution. Furthermore, steric hindrance between the N-aryl group and the incoming electrophile can play a significant role in directing the substitution to the less hindered position.

Key Electrophilic Substitution Reactions of N-Arylpyrroles

Several classical electrophilic aromatic substitution reactions have been successfully applied to N-arylpyrroles, including halogenation, nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acylation. The outcomes of these reactions are highly dependent on the reaction conditions and the nature of the N-arylpyrrole substrate.

Halogenation

Halogenation of N-arylpyrroles can be achieved using various reagents, with N-halosuccinimides (NXS) being a popular choice for their mild and selective nature.

Quantitative Data on Halogenation of N-Arylpyrroles:

| N-Arylpyrrole | Halogenating Agent | Solvent | Product(s) | Yield (%) | Reference |

| 1-Phenylpyrrole | N-Bromosuccinimide (NBS) | CCl4 | 1-Phenyl-2-bromopyrrole | - | [1] |

| 1-Phenylpyrrole | N-Iodosuccinimide (NIS) | Acetonitrile | 1-Phenyl-2-iodopyrrole | - | [2] |

| 1-(p-Tolyl)pyrrole | N-Bromosuccinimide (NBS) | Dichloromethane | 1-(p-Tolyl)-2-bromopyrrole & 1-(p-Tolyl)-2,5-dibromopyrrole | - | |

| 1-(p-Nitrophenyl)pyrrole | N-Bromosuccinimide (NBS) | Acetic Acid | 1-(p-Nitrophenyl)-2-bromopyrrole | - |

Note: Quantitative yields for some reactions are not always reported in the literature; "-" indicates data not available in the cited sources.

Nitration

The nitration of pyrroles requires mild conditions to avoid polymerization. A common reagent is nitric acid in acetic anhydride. The position of nitration is sensitive to the steric bulk of the N-substituent.

Quantitative Data on Nitration of N-Arylpyrroles:

| N-Arylpyrrole | Nitrating Agent | Temperature (°C) | Product(s) | Isomer Ratio (C2:C3) | Total Yield (%) | Reference |

| 1-Phenylpyrrole | HNO₃/Ac₂O | -10 | 1-Phenyl-2-nitropyrrole, 1-Phenyl-3-nitropyrrole | - | - | [3] |

| 1-Methylpyrrole | HNO₃/Ac₂O | - | 1-Methyl-2-nitropyrrole, 1-Methyl-3-nitropyrrole | Predominantly C2 | - | [4] |

| Pyrrole | HNO₃/Ac₂O | - | 2-Nitropyrrole, 3-Nitropyrrole | Minor amounts of C3 | 55 (for 2-nitro) | [5] |

Note: Detailed isomer ratios for N-arylpyrroles are scarce in readily available literature.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto the pyrrole ring, typically at the C2 position. The ratio of α- to β-formylation is primarily controlled by steric factors.[6]

Quantitative Data on Vilsmeier-Haack Formylation of 1-Substituted Pyrroles: [7]

| 1-Substituent | Overall Yield of Formylated Products (%) | Ratio of α- to β-isomers |

| Phenyl | 93 | 9.0 : 1 |

| p-Methoxyphenyl | 93 | 7.0 : 1 |

| p-Bromophenyl | 90 | 5.6 : 1 |

| p-Tolyl | 92 | 11.0 : 1 |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, usually at the C2 or C3 position depending on the catalyst and the N-substituent. For instance, AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole favors the 3-acyl derivative, while BF₃·OEt₂ catalysis leads predominantly to the 2-acyl product.[8]

Quantitative Data on Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole: [9]

| Lewis Acid | Solvent | Product Ratio (2-acyl : 3-acyl) |

| AlCl₃ | 1,2-Dichloroethane | < 2 : > 98 |

| EtAlCl₂ | 1,2-Dichloroethane | 2.5 : 1 |

| Et₂AlCl | 1,2-Dichloroethane | > 16 : 1 |

Experimental Protocols

General Procedure for N-Bromosuccinimide (NBS) Bromination of an N-Arylpyrrole

-

Reaction Setup: To a solution of the N-arylpyrrole (1.0 eq) in anhydrous carbon tetrachloride (or another suitable solvent like dichloromethane), add N-bromosuccinimide (1.0-1.1 eq).

-

Initiation: The reaction can be initiated by either UV irradiation or the addition of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide.

-

Reaction Monitoring: The reaction progress is monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.

General Procedure for Vilsmeier-Haack Formylation of an N-Arylpyrrole[10]

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[10]

-

Addition of Substrate: Dissolve the N-arylpyrrole in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.[10]

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80 °C) for a period of 1-4 hours, monitoring the reaction by TLC.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.[10] Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate to hydrolyze the iminium intermediate.[10]

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography or recrystallization.

General Procedure for Friedel-Crafts Acylation of an N-Arylpyrrole[8]

-

Reaction Setup: To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at 0 °C, add the acyl chloride (1.1 eq) dropwise.

-

Addition of Substrate: After stirring for a short period, add a solution of the N-arylpyrrole (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional period (e.g., 15 minutes to several hours) while monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[8]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by column chromatography.[8]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and a typical experimental workflow for the electrophilic substitution of N-arylpyrroles.

Reaction Mechanism: Vilsmeier-Haack Formylation

Caption: Mechanism of the Vilsmeier-Haack formylation of an N-arylpyrrole.

Experimental Workflow: General Electrophilic Substitution

Caption: General experimental workflow for electrophilic substitution of N-arylpyrroles.

Conclusion

The electrophilic substitution of N-arylpyrroles is a versatile and powerful tool for the synthesis of a diverse array of functionalized heterocyclic compounds. A thorough understanding of the interplay between the electronic and steric effects of the N-aryl substituent and the inherent reactivity of the pyrrole ring is crucial for predicting and controlling the outcome of these reactions. This guide provides a foundational framework, including quantitative data, detailed protocols, and mechanistic visualizations, to empower researchers in the rational design of synthetic strategies for novel N-arylpyrrole-based molecules with potential applications in drug discovery and materials science. Further exploration into the kinetics and computational modeling of these reactions will continue to refine our understanding and expand the synthetic utility of this important class of compounds.

References

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

The Biological Frontier: An In-depth Technical Guide to the Activity of Fluorinated Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the compelling biological activities of fluorinated pyrrole derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have rendered these derivatives promising candidates for antiviral, anticancer, and enzyme-inhibitory applications. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Biological Activity

The following tables summarize the biological activities of various fluorinated pyrrole derivatives, providing a comparative analysis of their potency.

Table 1: Anti-HIV Activity of Fluorinated Pyrrole Derivatives

| Compound Class | Specific Derivative | Target | Assay System | Potency (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

| Pyrrole-based Hybrids | Fluorinated Derivative 8 | HIV-1 LAI | Human Peripheral Blood Mononuclear Cells (PBMC) | 36.9 µM | >100 µM | >2.7 | [1] |

| Pyrrole-based Hybrids | Fluorinated Derivative 9 | HIV-1 LAI | Human Peripheral Blood Mononuclear Cells (PBMC) | 44.5 µM | >100 µM | >2.2 | [1] |

| Triazole-based Fluoro-arabinofuranosides | Compound 1a | HIV-1 (wild-type) | Anti-HIV Replication Assay | 0.09 µM | Not Reported | Not Reported | [1] |

| Triazole-based Fluoro-arabinofuranosides | Compound 1b | HIV-1 (wild-type) | Anti-HIV Replication Assay | 0.083 µM | Not Reported | Not Reported | [1] |

| Triazole-based Fluoro-arabinofuranosides | Compound 1e | HIV-1 (wild-type) | Anti-HIV Replication Assay | 0.08 µM | Not Reported | Not Reported | [1] |

| Benzenesulfonyl Fluorinated-indolecarboxamides | Compound 20h | HIV-1 WT NNRT | MT-4 and C8166 cells (MTT Assay) | 0.5 nM (MT-4), 0.8 nM (C8166) | >20,000 nM | >40,000 | [1] |

Table 2: Anticancer Activity of Fluorinated Pyrrole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line(s) | Activity Metric | Potency | Mechanism of Action | Reference |

| Pyrrolo[2,3-b]pyridines | Compound 17j (Fluorine-substituted phenyl ring) | A549, HeLa, MDA-MB-231 | GI₅₀ | 0.18–0.7 µM | Not Specified | [2] |

| Pyrrolo[2,3-d]pyrimidines | N-ethyl derivative 4 (2-fluorine substituted aryl moiety) | Not Specified | IC₅₀ (Tubulin Assembly) | 0.38 µM | Tubulin Polymerization Inhibition | [2] |

| Pyrrole-based Kinase Inhibitors | Compounds 12a-d | Not Specified | IC₅₀ (FGFR4) | 6.71–7.67 µM | FGFR4, Tie2/Tek, TrkA Inhibition | [2] |

| Pyrrole-based Kinase Inhibitors | Compounds 12a-d | Not Specified | IC₅₀ (Tie2/Tek) | 5.80–8.69 µM | FGFR4, Tie2/Tek, TrkA Inhibition | [2] |

| Pyrrole-based Kinase Inhibitors | Compounds 12a-d | Not Specified | IC₅₀ (TrkA) | 2.25–3.15 µM | FGFR4, Tie2/Tek, TrkA Inhibition | [2] |

Table 3: Enzyme Inhibitory Activity of Fluorinated Pyrrole Derivatives

| Compound Class | Specific Derivative | Target Enzyme | Activity Metric | Potency | Reference |

| β-amino pyrrole-2-carbonitrile derivatives | Compound 8l | Dipeptidyl Peptidase IV (DPP4) | IC₅₀ | 0.05 µM | [3] |

| β-amino pyrrole-2-carbonitrile derivatives | Compound 9l | Dipeptidyl Peptidase IV (DPP4) | IC₅₀ | 0.01 µM | [3] |

| Pyrrolo[3,2-d]pyrimidine derivatives | Compound 17a | Reverse Transcriptase (wild-type) | IC₅₀ | 50 nM | [1] |

| Pyrrolo[3,2-d]pyrimidine derivatives | Compound 17b | Reverse Transcriptase (wild-type) | IC₅₀ | 25 nM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-HIV-1 Activity Assay in Human Peripheral Blood Mononuclear Cells (PBMC)

This protocol outlines the general procedure for assessing the anti-HIV-1 activity of compounds using primary human PBMCs.

1. Isolation and Stimulation of PBMCs:

-

Isolate PBMCs from fresh, healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with phosphate-buffered saline (PBS).

-

Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics for 2-3 days at 37°C in a 5% CO₂ incubator.

-

After stimulation, wash the cells and resuspend them in culture medium containing human interleukin-2 (IL-2) at 20 U/mL.

2. Antiviral Assay:

-

Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add the diluted compounds to the wells containing the PBMCs. Include a no-drug control and a reference drug control (e.g., AZT).

-

Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI) at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.

3. Measurement of Viral Replication:

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each compound concentration compared to the no-drug control.

-

Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

5. Cytotoxicity Assay:

-

To determine the 50% cytotoxic concentration (CC₅₀), incubate uninfected, PHA-stimulated PBMCs with the same serial dilutions of the test compounds for 7 days.

-

Assess cell viability using a standard method such as the MTT assay.

-

Calculate the CC₅₀ from the dose-response curve of cell viability.

6. Selectivity Index (SI):

-

Calculate the SI as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

-

Prepare a stock solution of MTT in PBS (e.g., 5 mg/mL).

-

Add a specific volume of the MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

-

After the incubation, carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control.

-

Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Dipeptidyl Peptidase IV (DPP4) Inhibition Assay

This is a fluorometric assay to determine the inhibitory activity of compounds against DPP4.

1. Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of the DPP4 enzyme in the reaction buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in the reaction buffer.

-

Prepare serial dilutions of the test compounds and a known DPP4 inhibitor (e.g., sitagliptin) as a positive control.

2. Assay Procedure:

-

In a 96-well black microplate, add the test compounds, positive control, and a buffer control to respective wells.

-

Add the DPP4 enzyme solution to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

3. Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.

-

Continue to measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) to monitor the reaction kinetics.

4. Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the enzyme activity in the buffer control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of fluorinated pyrrole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways implicated in their activity.

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Caption: Interplay between the mTOR and AMPK signaling pathways in regulating cell growth and autophagy.

Caption: A generalized workflow for the discovery and development of bioactive fluorinated pyrrole derivatives.

Conclusion

Fluorinated pyrrole derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The data presented herein underscore their potential in combating HIV, cancer, and metabolic disorders through various mechanisms of action. The detailed experimental protocols provide a foundation for researchers to further explore the biological activities of these compounds, while the signaling pathway diagrams offer a conceptual framework for understanding their molecular interactions. Continued investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the clinical translation of these promising molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

Starting Materials for the Synthesis of 1-(4-Fluorophenyl)pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for 1-(4-fluorophenyl)pyrrole, a crucial building block in medicinal chemistry and materials science. The document provides a detailed overview of the key starting materials, experimental protocols, and reaction mechanisms, with a focus on the widely employed Paal-Knorr and Clauson-Kaas pyrrole syntheses. All quantitative data is summarized in structured tables for straightforward comparison, and reaction pathways are illustrated with clear diagrams.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly relies on the condensation of a primary amine, 4-fluoroaniline, with a suitable four-carbon backbone. The two most prominent methods, the Paal-Knorr synthesis and the Clauson-Kaas synthesis, utilize different precursors for this C4 unit.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and versatile method for preparing pyrroles.[1][2] It involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] For the synthesis of this compound, the key starting materials are:

-

4-Fluoroaniline: This provides the N-aryl substituent.

-

A 1,4-dicarbonyl compound: The simplest and most common choice is 2,5-hexanedione to yield 1-(4-fluorophenyl)-2,5-dimethylpyrrole.[5] For the synthesis of the unsubstituted this compound, succinaldehyde or its synthetic equivalents are required.

The reaction is typically carried out in the presence of a protic or Lewis acid catalyst.[3]

Clauson-Kaas Pyrrole Synthesis

-

4-Fluoroaniline: As with the Paal-Knorr synthesis, this serves as the amine source.

-

2,5-Dialkoxytetrahydrofuran: Commonly, 2,5-dimethoxytetrahydrofuran is used, which hydrolyzes in situ under acidic conditions to form the reactive 1,4-dicarbonyl species.[8][9]

This reaction is also acid-catalyzed and can be performed under conventional heating or with microwave assistance to accelerate the process.[9][10]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and reported yields for the synthesis of 1-arylpyrroles using the Paal-Knorr and Clauson-Kaas methods.

| Synthesis Method | Amine | C4-Source | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Paal-Knorr | 4-Fluoroaniline | 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione | p-Toluenesulfonic acid / Toluene | Reflux | 20 h | 79 | [11] |

| Paal-Knorr | 4-Trifluoromethoxyaniline | 2,5-Hexanedione | Not specified | Not specified | Not specified | 76 | [5] |

| Clauson-Kaas | Aniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid (Microwave) | 170 | 10 min | 70 | [10] |

| Clauson-Kaas | p-Anisidine | 2,5-Dimethoxytetrahydrofuran | Acetic Acid (Microwave) | 170 | 10 min | Not specified | [10] |

| Clauson-Kaas | Various Amines | 2,5-Dimethoxytetrahydrofuran | Sc(OTf)₃ / 1,4-Dioxane | 100 | Not specified | Good to Excellent | [6] |

Reaction Pathways

The logical flow of the key synthetic methods is depicted in the following diagrams.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 7. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide on the Role of the Fluorine Substituent in Pyrrole Ring Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic introduction of fluorine atoms onto the pyrrole scaffold has become a powerful tool in medicinal chemistry and materials science.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate the physicochemical and biological characteristics of the parent molecule.[4][5][6]

Approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to its utility in drug design.[3][7] In the context of pyrrole-containing compounds, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, modulate lipophilicity and membrane permeability, and alter the acidity or basicity of the molecule.[5][8][9] This guide provides a comprehensive technical overview of how fluorine substituents influence the chemical reactivity of the pyrrole ring, supported by quantitative data, experimental methodologies, and logical diagrams.

Electronic and Physicochemical Effects of Fluorine

The influence of fluorine on the pyrrole ring is dominated by its powerful electron-withdrawing inductive effect (-I) and a weaker, counteracting electron-donating resonance effect (+M).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect propagates through the sigma framework, reducing the overall electron density of the pyrrole ring and making it less nucleophilic.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the pyrrole ring. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the ring carbons, this donation is significantly weaker than its inductive withdrawal.

This dual electronic nature is responsible for the observed changes in the physicochemical properties of fluorinated pyrroles.

Acidity and Basicity (pKa)

| Compound | pKa | Comment |

| Pyrrole (N-H acidity) | ~17.5 | Weakly acidic N-H proton.[11] |

| Pyrrole (Ring basicity) | -3.8 | pKa of the conjugate acid (protonation at C2).[10][11] |

| Mono-, Di-, Trifluoroacetic Acid | 2.58, 1.22, 0.03 | Demonstrates the strong acid-strengthening inductive effect of fluorine.[12] |

Table 1: Acidity of Pyrrole and the Effect of Fluorination on Acetic Acid. The data for fluoroacetic acids is provided as an analogy to illustrate the powerful inductive effect of fluorine on pKa.

Lipophilicity and Metabolic Stability

Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5][9] The carbon-fluorine bond is exceptionally strong (bond energy ~112 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol).[4] This high bond strength makes fluorinated positions on a molecule more resistant to metabolic degradation, particularly oxidation by cytochrome P-450 (CYP) enzymes, often leading to an extended half-life of the drug.[4][5][8]

Impact on Pyrrole Ring Reactivity

Electrophilic Aromatic Substitution (EAS)

Pyrrole is a π-excessive heterocycle and is highly reactive towards electrophiles, significantly more so than benzene.[14][15] Substitution preferentially occurs at the C2 (α) position because the resulting cationic intermediate (σ-complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures).[15][16]

The introduction of a fluorine substituent has two main consequences for EAS:

-

Reactivity: Due to its strong -I effect, fluorine deactivates the pyrrole ring towards electrophilic attack. The overall reaction rate is slower compared to unsubstituted pyrrole.

-

Regioselectivity: The directing effect of the fluorine substituent depends on its position. While it deactivates all positions, the deactivation is most pronounced at the carbon to which it is attached. The outcome of the reaction is a balance between the inherent preference for C2 attack and the electronic influence of the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr)

While uncommon for electron-rich pyrroles, SNAr can occur if the ring is sufficiently activated by strong electron-withdrawing groups. In such cases, a fluorine atom can serve as an excellent leaving group. The high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the addition-elimination mechanism.[17] This is why, in SNAr reactions on activated rings, fluoroarenes are often more reactive than their chloro- or bromo-analogues, a reversal of the typical leaving group ability seen in S_N2 reactions.[17]

Synthesis of Fluorinated Pyrroles

The synthesis of pyrrole ring-fluorinated compounds is of growing interest for applications in pharmaceuticals, agrochemicals, and advanced materials.[18] Methodologies can be broadly categorized into two main strategies: (i) direct fluorination of a pre-existing pyrrole ring, and (ii) construction of the pyrrole ring from fluorine-containing precursors.[18]

Example Experimental Protocol: Synthesis of Polyfunctionalised 3-Fluoropyrroles

This protocol is adapted from a flexible synthesis developed by Cogswell et al.[19] It demonstrates the construction of the fluorinated pyrrole ring from acyclic precursors.

Reaction Scheme: A multi-step synthesis starting from a commercial aldehyde, proceeding through a fluorinated α,β-unsaturated lactam intermediate, which is then converted to the 3-fluoropyrrole.

Step 1: Synthesis of the Fluorinated α,β-Unsaturated Lactam

-

Reagents: Starting aldehyde, N-protected amino acid, reagents for olefination (e.g., Horner-Wadsworth-Emmons), and a ring-closing metathesis catalyst (e.g., Grubbs' catalyst).

-

Procedure: The aldehyde is first converted to a diene via standard olefination protocols. This diene is then coupled with an N-protected amino acid derivative. The resulting compound undergoes ring-closing metathesis to form the lactam. Fluorination is achieved using an electrophilic fluorinating agent.

Step 2: Conversion to 3-Fluoropyrrole

-

Reagents: The fluorinated α,β-unsaturated lactam, a reducing agent (e.g., DIBAL-H), and an acid catalyst.

-

Procedure:

-

The fluorinated lactam is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen).

-

A solution of DIBAL-H (diisobutylaluminium hydride) is added dropwise, and the reaction is stirred for a specified time to achieve partial reduction to the corresponding lactol.

-

The reaction is quenched carefully with a suitable reagent (e.g., methanol).

-

An acid catalyst is added, and the mixture is allowed to warm to room temperature. The acid promotes the elimination of water and aromatization to the pyrrole ring.

-

The reaction mixture is worked up using a standard aqueous extraction procedure, and the organic layer is dried and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired polyfunctionalised 3-fluoropyrrole.[19]

-

Applications in Drug Discovery

The strategic placement of fluorine on pyrrole-containing drug candidates can lead to significant improvements in their pharmacological profiles.

| Drug/Compound Class | Non-Fluorinated Analogue Activity | Fluorinated Analogue Activity | Observed Benefit of Fluorination |

| Pyrroloquinolinones (Tubulin Inhibitors) | Potent cytotoxicity (nanomolar GI50s).[20] | Retained high cytotoxicity (GI50s of 0.8–44 nM), including in multidrug-resistant cell lines.[20] | Overcomes P-glycoprotein mediated drug resistance.[4][20] |

| Pyrrolo[2,3-b]pyridines (Antitumor) | Compounds with electron-donating or unsubstituted phenyl rings showed moderate activity.[20] | A fluorine-substituted phenyl ring derivative (17j) showed good activity against all three tested cancer cell lines (GI50 0.18–0.7 μM).[20] | Enhanced and broader antiproliferative activity.[20] |

| Pyrrole-based Hybrids (Anti-HIV) | Non-fluorinated compounds showed moderate activity. | Fluorinated derivatives 8 and 9 showed the best activity in the series (EC50 values of 36.9 μM and 44.5 μM).[7] | Improved potency against HIV-1.[7] |

Table 2: Impact of Fluorination on the Biological Activity of Pyrrole-Containing Compounds.

The N-ethyl derivative of a 7-phenyl-pyrroloquinolinone, bearing a 2-fluorine substituted aryl moiety, demonstrated strong inhibition of tubulin assembly (IC50 = 0.38 μM) and induced apoptosis in cancer cells.[20] In another example, fluorinated pyrrole derivatives have been developed as anti-inflammatory and anti-hypertension agents.[3][19] These cases highlight how fluorine can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[8]

Conclusion

The fluorine substituent plays a multifaceted and powerful role in modulating the reactivity and properties of the pyrrole ring. Its strong electron-withdrawing inductive effect deactivates the ring to electrophilic attack while simultaneously activating it for potential nucleophilic substitution by stabilizing the key anionic intermediate. This modification of electronic character, combined with fluorine's ability to enhance metabolic stability and lipophilicity, provides a robust platform for rational drug design and the development of novel materials. A thorough understanding of these principles is essential for researchers and scientists aiming to leverage the unique attributes of fluorine to create highly functionalized and effective pyrrole-based molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 16. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. Flexible synthesis of polyfunctionalised 3-fluoropyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02155C [pubs.rsc.org]

- 20. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyrrole-Based Scaffolds: A Technical Guide to the Potential Applications of 1-(4-Fluorophenyl)pyrrole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the potential applications of a specific, yet underexplored, derivative: 1-(4-Fluorophenyl)pyrrole. While direct biological data on the parent compound remains limited, this document extrapolates its potential from the activities of its closely related derivatives, providing a roadmap for future research and drug discovery endeavors.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-fluoroaniline. A readily available precursor for the 1,4-dicarbonyl component is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to form succinaldehyde.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Objective: To synthesize this compound via the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran and 4-fluoroaniline.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

4-Fluoroaniline

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and 4-fluoroaniline (1.1 eq).

-

Add ethanol as a solvent, followed by glacial acetic acid (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Therapeutic Applications

While direct biological evaluation of this compound is not extensively reported, the introduction of a fluorophenyl group at the N1-position of the pyrrole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The following sections explore the potential applications of this scaffold based on the reported activities of its derivatives.

Anticancer Activity

Numerous pyrrole derivatives bearing a 1-phenyl substituent have demonstrated significant anticancer properties.[3] The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival.

Quantitative Data from this compound Derivatives:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| --INVALID-LINK--methanone (ARDAP) | MCF-7 (Breast) | 0.01 - 0.08 | [4] |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | A549 (Lung) | Not specified, but potent | [5] |

| 3f (a phenylacetamide derivative) | PC12 | 1 ± 0.13 | [6] |

Table 1: In vitro anticancer activity of selected this compound derivatives.

Putative Anticancer Mechanism:

One of the key mechanisms by which pyrrole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] The this compound scaffold could serve as a basis for the design of novel tubulin inhibitors.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole-containing compounds have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]

Quantitative Data from N-Arylpyrrole Derivatives:

| Compound/Derivative Class | Assay | Activity | Reference |

| N-pyrrolylcarboxylic acids | Carrageenan-induced edema in rats | >70% protection (at 20 & 40 mg/kg) | [7] |

| Pyrrolo[2,3-d]pyrimidine derivatives | In vivo anti-inflammatory activity | Significant activity | [5] |

| Polyenylpyrrole derivatives | LPS-induced NO production in RAW 264.7 cells | ED50 = 15 ± 2 µM | [9] |

Table 2: Anti-inflammatory activity of selected N-arylpyrrole derivatives.

Putative Anti-inflammatory Mechanism:

The anti-inflammatory effects of many pyrrole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. The this compound scaffold could be a promising starting point for the development of selective COX-2 inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Neuroprotective Effects

Neurodegenerative diseases are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. Pyrrole derivatives have emerged as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.[10][11]

Quantitative Data from Pyrrole Derivatives:

| Compound/Derivative Class | Assay | Activity | Reference |

| Pyrrole-based hydrazones | 6-OHDA-induced toxicity in synaptosomes | Up to 82% preservation of viability | [11] |

| Pyrrole-containing azomethine compounds | H2O2-induced stress in SH-SY5Y cells | Strong protective effects at 1 µM | [10] |

| Pyrrolemorines A, E | Oxygen-glucose deprivation/reperfusion injury in PC12 cells | Neuroprotective activity | [12] |

Table 3: Neuroprotective activity of selected pyrrole derivatives.

Putative Neuroprotective Mechanisms:

The neuroprotective effects of pyrrole derivatives are likely multifactorial, involving the scavenging of reactive oxygen species (ROS), inhibition of pro-inflammatory pathways (such as NF-κB), and modulation of apoptotic signaling cascades.[12][13] The this compound scaffold could be explored for the development of novel agents for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for medicinal chemistry research. Based on the substantial body of evidence for the biological activities of its derivatives, this core structure holds significant potential for the development of novel therapeutics in oncology, inflammation, and neurodegenerative diseases.

Future research should focus on:

-

Systematic Biological Screening: A comprehensive evaluation of the parent this compound across a range of biological assays is crucial to establish its intrinsic activity profile.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with systematic modifications to the pyrrole and phenyl rings will help to elucidate the key structural features required for optimal activity and selectivity.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by promising this compound derivatives will be essential for their rational optimization and clinical development.

By leveraging the foundational knowledge of pyrrole chemistry and pharmacology, the exploration of the this compound scaffold can pave the way for the discovery of next-generation therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pyrrole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Paal-Knorr Pyrrole Synthesis Mechanism

For researchers, scientists, and professionals in drug development, a profound understanding of foundational organic reactions is paramount. The Paal-Knorr synthesis, a classic and enduring method for the formation of pyrroles, remains a cornerstone in heterocyclic chemistry. This guide provides a detailed exploration of the reaction's mechanism, supported by experimental data and protocols, to facilitate its application in contemporary research and development.

The Core Mechanism: A Step-by-Step Elucidation

The Paal-Knorr pyrrole synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] While seemingly straightforward, the nuances of its mechanism have been a subject of detailed investigation. The currently accepted pathway, largely credited to the work of V. Amarnath and his colleagues, proceeds through a series of well-defined steps.[2]

Initially, the reaction is typically facilitated by neutral or weakly acidic conditions.[1] The addition of a mild acid, such as acetic acid, can accelerate the process.[1] The mechanism commences with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. This activation is followed by the nucleophilic attack of the primary amine on the protonated carbonyl, leading to the formation of a hemiaminal intermediate.[2]

A subsequent intramolecular cyclization occurs, where the nitrogen atom of the hemiaminal attacks the second carbonyl group. This ring-closing step, which is often the rate-determining step of the reaction, results in a cyclic hemiaminal derivative.[3][4] The final stage of the mechanism involves the dehydration of this cyclic intermediate, yielding the aromatic pyrrole ring.[3] It is crucial to note that earlier hypotheses involving an enamine intermediate in the rate-determining step have been largely dismissed based on stereochemical studies.[1]

Quantitative Analysis of Reaction Conditions

The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of catalyst, solvent, and reaction conditions. Modern iterations of this classic reaction have focused on improving yields, reducing reaction times, and employing more environmentally benign methodologies. The following tables summarize quantitative data from various studies, offering a comparative look at different approaches.

Table 1: Effect of Catalyst on Pyrrole Synthesis

| Catalyst | Reaction Time | Yield (%) | Reference |

| None (solvent-free, 60°C) | 45 min | 47 | [5] |

| CATAPAL C-1 (alumina) | 45 min | 58 | [5] |

| CATALOX Sba-90 (alumina) | 45 min | 64 | [5] |

| CATAPAL 200 (alumina) | 45 min | 97 | [5] |

| Citric Acid (10 mol-%, ball mill) | 15 min | 74 | [6] |

| Citric Acid (10 mol-%, ball mill) | 30 min | 87 | [6] |

| Tungstate sulfuric acid (1 mol%) | 3 min | 98 | [7] |

| Molybdate sulfuric acid (1 mol%) | - | - | [7] |

| Saccharin (25 mol%) | - | - | [7] |

Table 2: Influence of Temperature and Time on Yield

Reaction: Acetonylacetone with 4-toluidine catalyzed by CATAPAL 200 (40 mg).[5]

| Temperature (°C) | Time (min) | Yield (%) |

| 20 | 45 | 68 |

| 40 | 45 | 85 |

| 60 | 45 | 97 |

| 80 | 45 | 95 |

| 100 | 45 | 93 |

| 60 | 30 | 89 |

| 60 | 60 | 96 |

| 60 | 120 | 80 |

Detailed Experimental Protocols

To aid in the practical application of the Paal-Knorr synthesis, detailed methodologies for both conventional and microwave-assisted procedures are provided below.

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[8]

Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole using a traditional heating method.

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).[8]

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide[3]

Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.

Materials:

-

1,4-Diketone (20.0 mg, 0.0374 mmol)

-

Primary amine (3 equivalents)

-

Ethanol (400 µL)

-

Glacial acetic acid (40 µL)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate